molecular formula C21H27NO6 B12190964 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12190964
M. Wt: 389.4 g/mol
InChI Key: DWPVHEOPMTXOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methyl groups and a butanoate ester linked to an amino group protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the methyl groups and the butanoate ester. The final step involves the protection of the amino group with a tert-butoxycarbonyl group.

    Synthesis of Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide and a strong base such as potassium carbonate.

    Formation of Butanoate Ester: The butanoate ester can be formed by reacting the chromen-2-one derivative with 4-aminobutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Protection of Amino Group: The amino group is protected by reacting the butanoate ester with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Chemical Reactions Analysis

3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the chromen-2-one core.

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine, respectively.

Scientific Research Applications

3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antioxidant, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biological studies to investigate its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can be compared with other similar compounds, such as:

    3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate: This compound has a similar chromen-2-one core but differs in the ester group, which is an acetate instead of a butanoate.

    3,4,7-Trimethyl-5-(3-oxobutan-2-yl)oxy-2H-chromen-2-one: This compound also features a chromen-2-one core with methyl substitutions but has a different ester group.

    4-Ethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one: This compound has an ethyl group instead of methyl groups and a different ester linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C21H27NO6/c1-12-13(2)19(24)27-18-14(3)16(10-9-15(12)18)26-17(23)8-7-11-22-20(25)28-21(4,5)6/h9-10H,7-8,11H2,1-6H3,(H,22,25)

InChI Key

DWPVHEOPMTXOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.